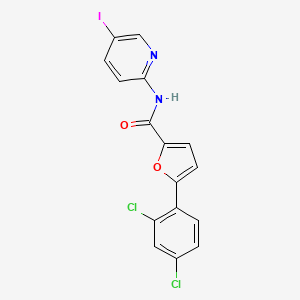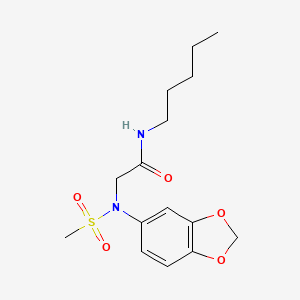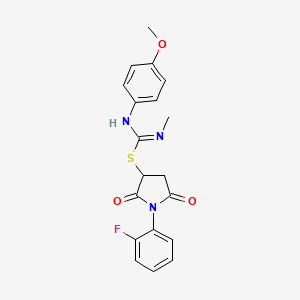
5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide, also known as DCFPyL, is a small molecule radiopharmaceutical that has gained significant attention in recent years due to its potential applications in prostate cancer imaging. DCFPyL is a prostate-specific membrane antigen (PSMA) inhibitor that binds to PSMA, a protein that is overexpressed in prostate cancer cells, making it an attractive target for imaging and therapy.
Mécanisme D'action
5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide binds specifically to PSMA, a transmembrane protein that is overexpressed in prostate cancer cells. PSMA is involved in the uptake and metabolism of folate, and its overexpression in prostate cancer cells has been linked to increased tumor aggressiveness and metastasis. By targeting PSMA, this compound can selectively accumulate in prostate cancer cells, allowing for accurate imaging and potential therapy.
Biochemical and Physiological Effects:
This compound has a high affinity for PSMA, with a dissociation constant (Kd) in the nanomolar range. The binding of this compound to PSMA results in internalization of the complex, followed by lysosomal degradation of the PSMA protein. In addition to its potential for imaging and therapy, this compound has also been investigated for its ability to inhibit PSMA-mediated folate uptake, which could have implications for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide has several advantages for use in lab experiments, including its high affinity for PSMA, rapid internalization, and potential for targeted therapy. However, there are also limitations to its use, including the need for specialized equipment for radiolabeling and imaging, as well as potential variability in PSMA expression levels in different tumor types.
Orientations Futures
There are several potential future directions for research on 5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide, including the development of new radiolabeling techniques for improved imaging sensitivity and specificity, the investigation of this compound as a therapeutic agent for targeted radionuclide therapy, and the exploration of PSMA-targeted therapies for other cancer types. Additionally, there is ongoing research on the use of this compound in combination with other imaging modalities, such as MRI and CT, to improve prostate cancer detection and characterization.
Méthodes De Synthèse
The synthesis of 5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide involves several steps, including the preparation of the starting materials, coupling of the pyridine and furan rings, and introduction of the iodine and chlorine substituents. The synthesis is typically carried out using a combination of organic chemistry techniques, including Suzuki coupling, halogenation, and palladium-catalyzed cross-coupling reactions.
Applications De Recherche Scientifique
5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide has shown promising results in preclinical and clinical studies as a diagnostic tool for prostate cancer imaging. In a recent phase 3 clinical trial, this compound-PET/CT imaging demonstrated high sensitivity and specificity for detecting prostate cancer lesions, even at low PSA levels. This compound has also been investigated as a therapeutic agent, with preclinical studies showing potential for targeted radionuclide therapy.
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(5-iodopyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2IN2O2/c17-9-1-3-11(12(18)7-9)13-4-5-14(23-13)16(22)21-15-6-2-10(19)8-20-15/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLTZWZRNPUAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)
![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4899536.png)

![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4899574.png)
![4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4899579.png)

![2-(4-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol trifluoroacetate (salt)](/img/structure/B4899588.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)

![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)
![N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine](/img/structure/B4899640.png)